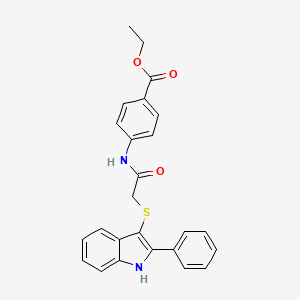

ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate

描述

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 2-phenylindole moiety via a thioacetamido bridge. The indole ring system is known for its role in medicinal chemistry (e.g., serotonin analogs), while the thioether linkage may enhance stability and modulate electronic characteristics. This compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (often using SHELX software for refinement ) and spectroscopic methods (FT-IR, Raman) for characterization .

属性

IUPAC Name |

ethyl 4-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-2-30-25(29)18-12-14-19(15-13-18)26-22(28)16-31-24-20-10-6-7-11-21(20)27-23(24)17-8-4-3-5-9-17/h3-15,27H,2,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXFYVAMKYUZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

Amidation: The thioether is further reacted with an acylating agent to introduce the acetamido group.

Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

科学研究应用

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s indole core is known for its biological activity, making it useful in studying cellular processes.

Medicine: Indole derivatives have shown potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials and pharmaceuticals.

作用机制

The mechanism of action of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The indole core can bind to various receptors and enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.

相似化合物的比较

Ethyl 4-(Dimethylamino)benzoate

Structural Differences :

- Target Compound : Contains a 2-phenylindole-thioacetamido group.

- Ethyl 4-(Dimethylamino)benzoate: Substitutes the indole-thioacetamido group with a dimethylamino (-N(CH₃)₂) moiety at the para position of the benzoate ester.

Functional Comparisons :

- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin cements, demonstrating a higher degree of conversion (DC) compared to methacrylate-based amines like 2-(dimethylamino)ethyl methacrylate. This is attributed to its superior electron-donating capacity, which accelerates free-radical polymerization . In contrast, the target compound’s indole-thioacetamido group may exhibit different reactivity due to sulfur’s nucleophilicity and the indole’s π-electron system.

- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate show enhanced mechanical strength and chemical resistance compared to methacrylate-based systems.

Quinazolinone-Thioacetamido Benzoate Derivatives

Structural Differences :

- Target Compound : Features a 2-phenylindole ring.

- Quinazolinone Analogs: Replace the indole with a 3-phenethyl-4-oxoquinazoline ring, altering electronic and steric profiles .

Spectroscopic and Computational Comparisons :

- FT-IR and Raman Signatures: The target compound’s indole-thioacetamido group exhibits distinct vibrational modes: N-H stretching (indole) at ~3400 cm⁻¹. C=S stretching (thioether) at ~650 cm⁻¹. Quinazolinone derivatives, however, show strong C=O stretching (quinazolinone) at ~1680 cm⁻¹ and weaker S-related signals due to reduced sulfur mobility .

- Molecular Docking: Indole-containing analogs may exhibit higher binding affinity to biological targets (e.g., enzymes) due to the planar aromatic system, whereas quinazolinone derivatives prioritize interactions via their carbonyl and nitrogen-rich scaffolds .

Thioacetamido-Linked Aromatic Esters

Common Features :

- Thioether Bridge : Enhances thermal stability and resistance to hydrolysis compared to oxygen-based ethers.

生物活性

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indole core, a thioether linkage, and an acetamido group. The synthesis typically involves several steps:

- Formation of the Indole Core : Utilizing methods like Fischer indole synthesis.

- Thioether Formation : Reacting the indole derivative with a thiol.

- Amidation : Introducing the acetamido group via reaction with an acylating agent.

- Esterification : Esterifying with ethanol to produce the final compound.

The primary biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes involved in viral replication:

- Target Enzymes : The compound has been shown to inhibit RNA-dependent RNA polymerase (RdRp), crucial for the replication of various viruses, including SARS-CoV-2 and Influenza A virus.

- Biochemical Pathways : By inhibiting RdRp, the compound significantly reduces viral RNA synthesis, leading to decreased viral replication and potential therapeutic effects against viral infections.

Antiviral Activity

Research indicates that compounds with similar structures have demonstrated potent antiviral properties. For instance, derivatives of indole have been reported to exhibit significant inhibition against viral replication in vitro. The specific activity of this compound against various viruses is still under investigation but shows promise based on its mechanism of action.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. This compound has potential antibacterial and antifungal activities, which can be summarized as follows:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | <0.025 mg/mL |

| Escherichia coli | Antibacterial | <0.025 mg/mL |

| Candida albicans | Antifungal | <0.040 mg/mL |

These values indicate that the compound may exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

- Antiviral Studies : A study demonstrated that compounds targeting RdRp could reduce viral load significantly in cell cultures infected with SARS-CoV-2, supporting the potential application of this compound in antiviral therapies.

- Antimicrobial Efficacy : Research on related compounds showed that modifications in the indole structure could enhance antimicrobial potency, suggesting that ethyl 4-(2-((2-phenyl-1H-indol-3-y)thio)acetamido)benzoate may also benefit from structural optimization for improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。